molecular formula C15H22N2O B2499426 (2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024617-87-5

(2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2499426
CAS No.: 1024617-87-5
M. Wt: 246.354
InChI Key: VQRUHSRQHQMXSO-QXMHVHEDSA-N
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Description

(2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.354. The purity is usually 95%.
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Scientific Research Applications

  • Acid-Catalyzed Rearrangements and Synthesis :

    • The compound has been involved in studies focusing on acid-catalyzed [3,3]-sigmatropic rearrangements of N-propargylanilines, showcasing its utility in complex organic reactions (Barmettler & Hansen, 1990).
    • It has also been used in the co-cyclization processes with nitrogen-containing acetylenes, leading to the synthesis of aminoindane, isoindoline, and isoindolinone derivatives (Duckworth et al., 1996).
  • Exploring Chemical Reactions and Properties :

    • Studies have been conducted on the synthesis of allenic diamines via the Stevens rearrangement of ammonium salts, indicating the compound's relevance in producing aminoketones (Manukyan, 2015).
    • Research into the E/Z photoisomerization of 3-amino-3-phenylprop-2-enenitriles has provided insights into the compound's photochemical behavior (Chiacchio et al., 1988).
  • Application in Synthesizing Complex Molecules :

    • The compound has been used in reactions like the synthesis of polymorphic forms of pharmaceutical compounds, indicating its potential in drug development and material science (Vogt et al., 2013).
    • It's also been part of studies focusing on the synthesis of poly(2,6-dimethyl-4-phenyl-1,4-dihydropyridinyl)arenes, demonstrating its use in creating novel multi-armed molecules (Abdelhamid et al., 2015).

Properties

IUPAC Name

(2Z)-2-[(3-ethylpent-1-yn-3-ylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-7-15(8-2,9-3)17-11-12(10-16)13(18)14(4,5)6/h1,11,17H,8-9H2,2-6H3/b12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRUHSRQHQMXSO-QXMHVHEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC=C(C#N)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C#C)N/C=C(/C#N)\C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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